molecular formula C18H28NO7P B14805710 Boc-Ppa(Et)-OH

Boc-Ppa(Et)-OH

Cat. No.: B14805710
M. Wt: 401.4 g/mol
InChI Key: YIIIAFPKBOKZSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Ppa(Et)-OH, also known as (S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid, is a compound commonly used in organic synthesis and peptide chemistry. It is a derivative of propanoic acid with a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is valuable in the synthesis of peptides and other complex organic molecules due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Ppa(Et)-OH typically involves the protection of the amino group of (S)-2-benzyl-3-amino-propanoic acid with a tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Boc-Ppa(Et)-OH undergoes various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form a carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Major Products Formed

    Oxidation: Formation of (S)-2-benzyl-3-carboxy-propanoic acid.

    Reduction: Formation of (S)-2-benzyl-3-hydroxy-propanoic acid.

    Substitution: Formation of (S)-2-benzyl-3-amino-propanoic acid.

Scientific Research Applications

Boc-Ppa(Et)-OH has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Boc-Ppa(Et)-OH involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. It can be selectively removed under acidic conditions, allowing for the sequential addition of amino acids to form peptides. The molecular targets and pathways involved include the activation of carboxyl groups and the formation of peptide bonds.

Comparison with Similar Compounds

Similar Compounds

    Boc-Gly-OH: (tert-Butoxycarbonyl)glycine

    Boc-Ala-OH: (tert-Butoxycarbonyl)alanine

    Boc-Val-OH: (tert-Butoxycarbonyl)valine

Uniqueness

Boc-Ppa(Et)-OH is unique due to its benzyl group, which provides additional stability and reactivity compared to other Boc-protected amino acids. This makes it particularly useful in the synthesis of complex peptides and organic molecules.

Properties

Molecular Formula

C18H28NO7P

Molecular Weight

401.4 g/mol

IUPAC Name

3-(4-diethoxyphosphorylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C18H28NO7P/c1-6-24-27(23,25-7-2)14-10-8-13(9-11-14)12-15(16(20)21)19-17(22)26-18(3,4)5/h8-11,15H,6-7,12H2,1-5H3,(H,19,22)(H,20,21)

InChI Key

YIIIAFPKBOKZSW-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)OCC

Origin of Product

United States

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